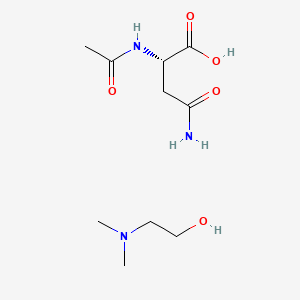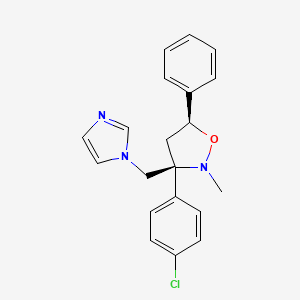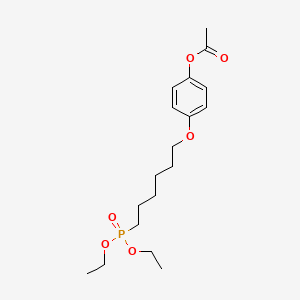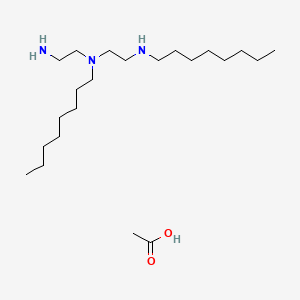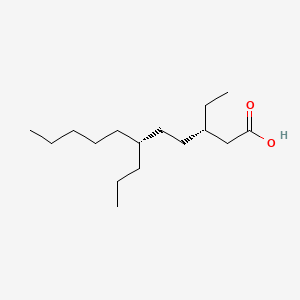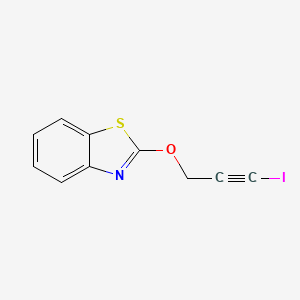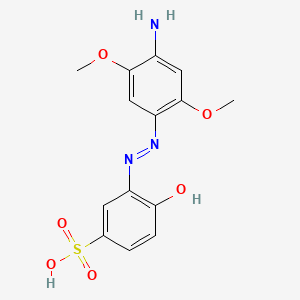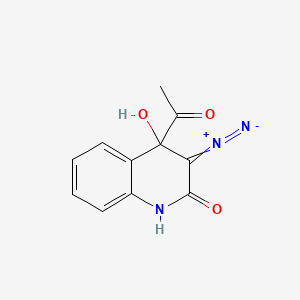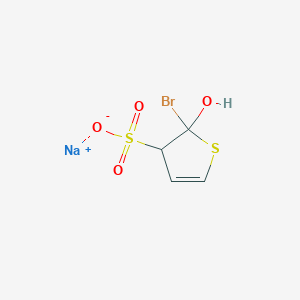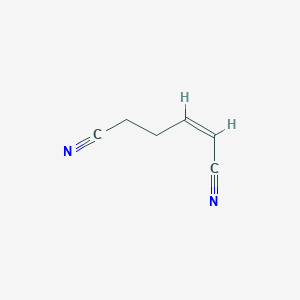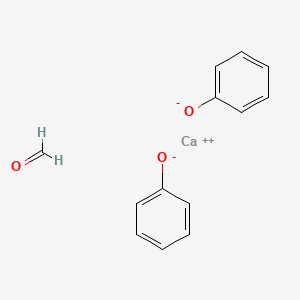
Phosphine sulfide, tris(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine sulfide, tris(2-methylphenyl)-, also known as tris(2-methylphenyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C21H21PS. This compound is characterized by the presence of three 2-methylphenyl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine sulfide, tris(2-methylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of tris(2-methylphenyl)phosphine with sulfur. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The general reaction can be represented as follows:
P(C7H7)3+S→P(C7H7)3S
Industrial Production Methods
In industrial settings, the production of phosphine sulfide, tris(2-methylphenyl)-, often involves large-scale reactions using similar principles. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine sulfide, tris(2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(2-methylphenyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphine sulfide, tris(2-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphine sulfide, tris(2-methylphenyl)-, exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methylphenyl)phosphine: The parent compound without the sulfur atom.
Phosphine oxides: Oxidized derivatives of phosphines.
Phosphine-borane complexes: Stable intermediates used in phosphine synthesis.
Uniqueness
Phosphine sulfide, tris(2-methylphenyl)-, is unique due to its stability and ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and other applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
6163-61-7 |
|---|---|
Molekularformel |
C21H21PS |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
tris(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI-Schlüssel |
JSFLCVGSTFLMBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


